Physicochemical Benchmarking vs. Structural Analogs
The target compound exhibits a higher molecular weight (420.48 g/mol) and a distinct heteroatom profile compared to its closest commercially cataloged analogs. The N-benzyl-N-(pyridin-2-yl) substitution pattern differentiates it from the N-(4-chlorobenzyl) variant (estimated MW ~450-460 g/mol with Cl) and the N-[4-(dimethylamino)benzyl] variant (estimated MW ~463 g/mol with additional N) . This difference in lipophilicity and hydrogen-bonding capacity can influence membrane permeability and target binding, as the oxathiinecarboxamide core is known to act via succinate dehydrogenase inhibition (SDHI) in fungal systems [1]. However, no direct experimental logP, logD, or solubility values are available for this specific compound to quantify the advantage.
Comparator MW ~450–463 (N-(4-chlorobenzyl) or N-(dimethylamino)benzyl analogs)
~30–40 g/mol difference; lipophilicity shift expected
| Evidence Dimension | Molecular Weight and Substituent Comparison |
|---|---|
| Target Compound Data | MW 420.48 g/mol, unsubstituted benzyl + pyridin-2-yl |
| Comparator Or Baseline | N-(4-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide (estimated MW ~450 g/mol), N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide (estimated MW ~463 g/mol) |
| Quantified Difference | ~30-40 g/mol difference; presence vs. absence of halogen or tertiary amine |
| Conditions | Calculated from molecular formulas of cataloged compounds from vendor databases. |
Why This Matters
For procurement, the specific substituent profile is the primary differentiator; any substitution change at the benzyl position can alter the compound's physicochemical and potentially biological profile, so verification of exact substituent identity is critical for experimental reproducibility.
- [1] FRAC SDHI Working Group. List of SDHI Fungicides. Fungicide Resistance Action Committee. Accessed April 2026. View Source
